2-(4-Bromophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylicacid
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Overview
Description
2-(4-Bromophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a heterocyclic compound that features a pyridazine ring substituted with a bromophenyl group, a methyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves multiple steps. One common method starts with the bromination of a phenylacetic acid derivative to introduce the bromine atom at the para position. This is followed by the formation of the pyridazine ring through cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents and temperatures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom .
Scientific Research Applications
2-(4-Bromophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares the bromophenyl group and has applications in liquid crystal technology.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer activities.
Uniqueness
2-(4-Bromophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H9BrN2O3 |
---|---|
Molecular Weight |
309.11 g/mol |
IUPAC Name |
2-(4-bromophenyl)-6-methyl-3-oxopyridazine-4-carboxylic acid |
InChI |
InChI=1S/C12H9BrN2O3/c1-7-6-10(12(17)18)11(16)15(14-7)9-4-2-8(13)3-5-9/h2-6H,1H3,(H,17,18) |
InChI Key |
QYMFXOUORRLVBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C(=C1)C(=O)O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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